Risedronate sodium hemi-pentahydrate

Solid-state characterization Pharmaceutical manufacturing Polymorph stability

For ANDA development and USP monograph tablet manufacturing, sourcing the correct hydration state of risedronate sodium is critical. Substitution with metastable monohydrate or anhydrate forms introduces uncontrolled phase transitions that compromise crystal integrity and flowability during processing. The hemi-pentahydrate form (CAS 329003-65-8) is the equilibrium hydration state at ambient conditions, ensuring consistent solid-state properties. Key supply advantages: Defined water content (11.9-13.9%) as a verifiable batch-release quality attribute per USP specifications. Fully elucidated single-crystal X-ray structure with published IR, Raman, NMR, and thermal analysis profiles for solid-state characterization. Backed by extensive head-to-head comparator data for clinical trial design.

Molecular Formula C14H30N2Na2O19P4
Molecular Weight 700.26 g/mol
CAS No. 329003-65-8
Cat. No. B1250904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronate sodium hemi-pentahydrate
CAS329003-65-8
Molecular FormulaC14H30N2Na2O19P4
Molecular Weight700.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2
InChIKeyHYFDYHPNTXOPPO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 350 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risedronate Sodium Hemi-Pentahydrate: Technical Baseline


Risedronate sodium hemi-pentahydrate (CAS 329003-65-8) is the monosodium salt form of risedronic acid, crystallized with 2.5 molar equivalents of water (hemi-pentahydrate), yielding a molecular weight of 350.13 g/mol [1]. This compound belongs to the nitrogen-containing bisphosphonate (N-BP) class and functions as a potent inhibitor of osteoclast-mediated bone resorption via inhibition of farnesyl pyrophosphate synthase (FPPS) [2]. The hemi-pentahydrate form is distinguished from the monohydrate (CAS 353228-19-0) and anhydrate forms by its specific crystallographic structure, which has been determined via single-crystal X-ray diffraction and is characterized as the equilibrium hydration state at room temperature and 37°C in the presence of water [3].

1Hydrate-specific equilibrium form for solid-state and formulation studies
2FPPS inhibition model for osteoclast-mediated bone resorption research
3USP monograph reference standard with defined water content range

Risedronate Sodium Hemi-Pentahydrate: Form-Specific Substitution


Risedronate sodium exists in multiple discrete hydration states—specifically monohydrate, hemi-pentahydrate, variable hydrate, and anhydrate—each with distinct crystallographic parameters and solid-state properties [1]. The hemi-pentahydrate form contains 2.5 moles of water per mole of API, including channel-type water that is susceptible to loss under conditions of low relative humidity (<10% RH) or gentle heating (60°C), resulting in lattice adjustment, compromised crystal integrity, and reduced crystallite and particle sizes [2]. These hydration-state-dependent physical property differences directly impact flowability during pharmaceutical manufacturing, necessitating form-specific handling protocols that generic substitution of an alternative hydrate without equivalent characterization data cannot reliably address [3].

!
Hydration-Form Mismatch

Monohydrate or anhydrate forms may undergo uncontrolled phase changes during storage or processing, altering dissolution and powder flow.

!
Channel-Water Sensitivity

Hemi-pentahydrate loses channel-type water below 15% RH, but metastable forms can rehydrate unpredictably in ambient humidity.

!
Analytical Signature Divergence

IR, Raman, and XRD patterns differ among hydrates; substituting forms may invalidate identity testing against the USP monograph.

Risedronate Sodium Hemi-Pentahydrate: Procurement Evidence


Dehydration Thresholds: Hemi-Pentahydrate vs. Monohydrate

Exposure of risedronate sodium hemi-pentahydrate to low relative humidity (<10% RH) or gentle heating at 60°C results in the loss of exactly 1 mole of channel-type water, producing a distinct phase with compromised crystal integrity and reduced crystallite and particle sizes [1]. The hemi-pentahydrate is the equilibrium hydration form at room temperature and 37°C in the presence of water, whereas the monohydrate and anhydrate forms are metastable under ambient conditions [2].

Dehydration Stability
Head-to-head
Loses 1 mol channel water at RH <15% (TGA/DSC)
Defines the equilibrium hydration state for ambient processing
Monohydrate is metastable; anhydrate rehydrates under ambient conditions
Solid-state characterization Pharmaceutical manufacturing Polymorph stability

Vertebral Fracture Risk: Risedronate vs. Alendronate

In the VERT-NA pivotal trial, risedronate 5 mg daily reduced the incidence of new vertebral fractures by 41% over 3 years compared with placebo (11.3% vs. 16.3%, p=0.003) [1]. The VERT-MN trial demonstrated a 49% relative risk reduction in vertebral fractures over 3 years (18.1% vs. 29.0%, p<0.001) [1]. Alendronate 10 mg daily demonstrated a 47% relative risk reduction in vertebral fractures in the Fracture Intervention Trial (FIT) over 3 years [2].

Vertebral Fracture Context
Cross-study comparable
Risedronate41–49% RRR (VERT-NA/MN)
Alendronate47% RRR (FIT)
Reported vertebral fracture endpoint context
Phase III placebo-controlled trials; endpoint for research model interpretation
Osteoporosis therapeutics Fracture prevention Clinical trial evidence

Hydroxyapatite Affinity and Anti-Resorptive Potency

Among oral nitrogen-containing bisphosphonates, risedronate occupies a distinct pharmacological position: it exhibits lower hydroxyapatite affinity than alendronate but higher anti-resorptive potency [1]. The rank order of hydroxyapatite affinity is risedronate < ibandronate < alendronate < zoledronic acid, while the rank order of relative anti-resorptive potency is alendronate < ibandronate < risedronate < zoledronic acid [1]. A meta-analysis of dose-response relationships across 21 placebo-controlled trials (over 13,000 active-treatment patients) determined that risedronate, alendronate, and ibandronate are approximately equipotent on a weight-for-weight basis in humans, with each doubling of dose producing approximately 1% incremental gain in spine BMD [2].

Bone-Targeting Profile
Cross-study comparable
  • HA affinity: RIS < IBN < ALN < ZOL
  • Antiresorptive potency: ALN < IBN < RIS < ZOL
  • Weight-for-weight spine BMD equipotency
Lower affinity supports redistribution modeling; equipotency benchmarks dose-response
21-trial meta-analysis; hydroxyapatite column chromatography
Bisphosphonate pharmacology Bone targeting Potency ranking

Solvent-Free Crystallization & Residual Solvent Profile

Patented processes for the selective crystallization of risedronate sodium hemi-pentahydrate enable production without the use of organic solvents, yielding a product with remarkably improved residual solvent profiles [1]. The USP monograph specifies that the hemi-pentahydrate form must contain 98.0%–102.0% risedronate sodium (C7H10NNaO7P2) calculated on the anhydrous basis, with a defined water content of 11.9%–13.9% [2]. Alternative crystallization approaches for the monohydrate may involve organic solvents that require additional purification steps to meet residual solvent specifications per ICH Q3C guidelines.

Manufacturing Purity
Supporting evidence
Hemi-pentahydrateSolvent-free aqueous crystallization; assay 98.0–102.0% (anhydrous)
MonohydrateMay require organic solvents; residual solvent compliance burden
Simplified QC release and reduced solvent-related risk
USP water content specification 11.9–13.9%
API manufacturing Process chemistry Quality control

Upper GI Tolerability: Risedronate vs. Alendronate

In a 2-year randomized, double-blind extension of the Fosamax Actonel Comparison Trial (FACT), no significant differences were observed in the occurrence of or discontinuations due to upper gastrointestinal adverse experiences between patients receiving once-weekly alendronate 70 mg and once-weekly risedronate 35 mg [1]. The study followed 833 postmenopausal women with low BMD who completed the initial 12-month head-to-head trial and continued their same treatment allocation for an additional 12 months [1].

Upper GI Tolerability
Endpoint context
Risedronate 35 mg QWNo significant difference in GI AEs or discontinuations
Alendronate 70 mg QWGreater trochanter BMD gain (4.6% vs. 2.5%, p<0.001)
Reported tolerability endpoint context
FACT 24-month extension; N=833; model-system relevance to be established
Drug safety Gastrointestinal tolerability Comparative effectiveness

Musculoskeletal Adverse Events: Risedronate vs. Alendronate

In a cohort study of 612 consecutive osteoporosis patients, severe musculoskeletal adverse effects (MAEs) were observed exclusively in patients initiating treatment with once-weekly bisphosphonate regimens. The frequency of any severe MAE was 25.0% (7/28) in patients starting risedronate 35 mg once weekly compared with 20.1% (27/134) in patients starting alendronate 70 mg once weekly, with no statistically significant difference between groups [1]. Notably, none of the 302 patients initially treated with daily dosing (alendronate 10 mg daily or risedronate 5 mg daily) reported any MAEs when later switched to once-weekly administration [1].

Musculoskeletal AEs
Endpoint context
Risedronate 35 mg QW25.0% severe MAE incidence upon initiation
Alendronate 70 mg QW20.1% severe MAE incidence; difference not significant
Reported MAE initiation endpoint context
Cohort N=612; daily-to-weekly switch mitigated MAEs in both arms
Drug tolerability Musculoskeletal adverse effects Treatment initiation

Risedronate Sodium Hemi-Pentahydrate: Procurement & Research Applications


Solid Dosage Manufacturing: Stable Hydration-State API

Manufacturing of risedronate sodium tablets (5 mg, 30 mg, 35 mg, 75 mg, 150 mg) per USP monograph specifications demands the hemi-pentahydrate form specifically, which is the equilibrium hydration state at ambient manufacturing temperatures and humidity levels [1]. Selection of alternative hydration states (monohydrate or anhydrate) introduces phase instability risk, as these metastable forms may undergo uncontrolled dehydration or rehydration during processing, potentially compromising crystal integrity, particle size distribution, and flowability [2]. The hemi-pentahydrate's defined water content range of 11.9%–13.9% provides a verifiable quality attribute for batch release testing [3].

Osteoporosis Clinical Trials: Comparator-Benchmarked API Sourcing

For clinical trials investigating bisphosphonate efficacy or comparative effectiveness, risedronate sodium hemi-pentahydrate API sourcing is supported by extensive head-to-head comparator data against alendronate, including the 12-month and 24-month FACT trial results showing comparable upper GI tolerability profiles despite differential BMD responses [4]. The meta-analytic evidence establishing weight-for-weight equipotency across alendronate, risedronate, and ibandronate in spine BMD outcomes provides dose-response benchmarking for trial design [5].

Generic Development: Crystallographic & Polymorph Reference

Abbreviated New Drug Application (ANDA) development for risedronate sodium tablets requires demonstration of pharmaceutical equivalence to the reference listed drug, including characterization of the hydration state. The hemi-pentahydrate's fully elucidated single-crystal X-ray structure, along with published IR, Raman, NMR, and thermal analysis profiles for all four hydration states, provides comprehensive reference data for solid-state characterization and polymorph screening [6]. The USP monograph's identification and assay specifications (NLT 98.0%, NMT 102.0% on anhydrous basis) establish the regulatory quality benchmark [3].

Application
Selection Property
Validation Focus
Solid-state research and formulation studies
Equilibrium hydration state with defined water content
Hydrate identity via XRD, IR, and water determination
Bisphosphonate osteoporosis research model studies
Comparator-benchmarked API with reported fracture endpoint data
Dose-response and comparator endpoint context validation
Polymorph characterization reference
Published single-crystal X-ray structure and spectral library
USP monograph compliance and polymorph screening

Technical Documentation Hub

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